molecular formula C33H64O2 B157729 Tritriacontane-16,18-dione CAS No. 24514-86-1

Tritriacontane-16,18-dione

Cat. No. B157729
CAS RN: 24514-86-1
M. Wt: 492.9 g/mol
InChI Key: BYKYTXUAKJDVPV-UHFFFAOYSA-N
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Description

Tritriacontane-16,18-dione is a β-diketone that is tritriacontane with oxo groups at positions 16 and 18 . It has the chemical formula C33H64O2 .


Molecular Structure Analysis

The molecular structure of Tritriacontane-16,18-dione includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 98 bonds. There are 34 non-H bonds, 2 multiple bonds, 30 rotatable bonds, 2 double bonds, and 2 ketone (aliphatic) .


Physical And Chemical Properties Analysis

Tritriacontane-16,18-dione has a molecular weight of 492.86006 g/mol . It has a density of 0.9±0.1 g/cm3, a boiling point of 571.4±23.0 °C at 760 mmHg, and a flash point of 208.6±19.6 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 30 freely rotating bonds .

Scientific Research Applications

Antioxidant Properties

  • Tritriacontane-16,18-dione has been identified as a novel type of antioxidant isolated from leaf wax of Eucalyptus leaves. It demonstrated remarkable antioxidative activity in a water/alcohol system, surpassing α-tocopherol and BHA in effectiveness, although it showed no antioxidative activity in an oil system (Osawa & Namiki, 1981).

Cancer Research

  • In a study examining the effects of natural antioxidants including Tritriacontane-16,18-dione on the initiation stage of a rat multi-organ carcinogenesis model, no inhibitory effects on neoplastic lesions were observed (Takaba et al., 1997).

Molecular and Chemical Research

  • A study on the structure and biosynthesis of β-diketones in barley spike epicuticular wax identified small amounts of Tritriacontane-16,18-dione. It provided insights into the elongation mechanism of β-diketone carbon chains in plants (Mikkelsen, 1979).

Food Chemistry and Plant Biology

  • Research on the composition and morphology of cuticular wax in blueberry fruits found Tritriacontane-16,18-dione as a significant component, revealing its role in the physical and chemical characteristics of fruit surfaces (Chu et al., 2017).

Chemical and Physical Properties

  • A study focusing on the phase transitions in crystals of chain molecules, including Tritriacontane (n-C33H68), explored the defect structures and molecular motions in various modifications of this compound, providing insight into its physical and chemical behaviors (Ewen et al., 1980).

properties

IUPAC Name

tritriacontane-16,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32(34)31-33(35)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-31H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKYTXUAKJDVPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)CC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H64O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040247
Record name n-Tritriacontane-16,18-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tritriacontane-16,18-dione

CAS RN

24514-86-1
Record name 16,18-Tritriacontanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24514-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Tritriacontane-16,18-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024514861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name n-Tritriacontane-16,18-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16,18-TRITRIACONTANEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QUF6P7Y9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
183
Citations
K Takaba, M Hirose, Y Yoshida, J Kimura, N Ito… - Cancer letters, 1997 - Elsevier
The modifying effects of the naturally occurring antioxidants n-tritriacontane-16,18-dione (TTAD), curcumin, dihydroguaiaretic acid (DHGA), chlorophyllin, tannic acid and phytic acid on …
Number of citations: 34 www.sciencedirect.com
A Hagiwara, P Boonyaphiphat… - Japanese journal of …, 1999 - Wiley Online Library
Modifying effects of caffeine, α‐tocopherol, and n‐tritriacontane‐16,18‐dione (TTAD) on 2‐amino‐1‐methyl‐6‐phenylimidazo[4,5‐b]pyridine (PhIP)‐induced mammary and colonic …
Number of citations: 40 onlinelibrary.wiley.com
M Hirose, K Ozaki, K Takaba, S Fukushima… - …, 1991 - academic.oup.com
The modifying effects of the naturally occurring antioxidants γ-oryzanol, phytic acid, tannic acid and n-tritriacontane-16, 18-dione (TTAD) were investigated in a rat wide-spectnim organ …
Number of citations: 111 academic.oup.com
RC Racovita, R Jetter - Lipids, 2016 - Springer
Cuticular waxes are complex mixtures consisting mostly of very-long-chain aliphatics with single, primary functional groups. However, the waxes of many plant species also include …
Number of citations: 14 link.springer.com
T Osawa, M Namiki - Journal of Agricultural and Food Chemistry, 1985 - ACS Publications
In the course of our search for novel types of natural antioxidants from leaf waxes of Eucalyptus globulus, 4-hydroxytritriacontane-16, 18-dione was newly isolated and identified in …
Number of citations: 331 pubs.acs.org
T Matsuzaki, A Koiwai - Agricultural and biological chemistry, 1988 - jstage.jst.go.jp
Various efforts have been madeto develop newnatural antioxidants to replace ter?-butyl-4-hydroxyanisole (BHA) and/m-butyl-4-hydroxytoluene (BHT), because BHA and BHTseem to …
Number of citations: 14 www.jstage.jst.go.jp
MZ Mladenović, MN Ristić, AI Bogdanović, NR Ristić… - Plants, 2023 - mdpi.com
Although ethnopharmacologically renowned, wax constituents of Dianthus species were sporadically studied. A combination of GC-MS analysis, synthesis, and chemical …
Number of citations: 7 www.mdpi.com
M Hirose, R Hasegawa, J Kimura, K Akagi… - …, 1995 - academic.oup.com
The effects of 1-0-hexyl-2,3,5-trimethylhydroquinone (HTHQ), green tea catechins (GTC), α-tocopherol, β-carotene, chlorophyllin, phenylethylisothiocyanate (PEITC), 3-0-ethylascorbic …
Number of citations: 79 academic.oup.com
M Hirose, K Imaida, S Tamano, N Ito - 1994 - ACS Publications
Modulation effects of antioxidants on chemical carcinogenesis were investigated using three experimental approaches. First, naturally occurring antioxidants such as N-tritriacontane-16,…
Number of citations: 39 pubs.acs.org
T Osawa, A Yoshida, S Kawakishi, K Yamashita… - Oxidative stress and …, 1995 - Springer
Recently, formation of lipofuscin-like substances has been observed in a reaction mixture of rabbit erythrocyte ghost membranes with t-butylhydroperoxide (t-BOOH), which were found …
Number of citations: 88 link.springer.com

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